Z32439948

Alzheimer's Disease Butyrylcholinesterase Inhibition Enzyme Assay

For AD research programs needing a well-characterized BChE inhibitor with polypharmacology, Z32439948 addresses the gap between cholinesterase inhibition and neuroprotection. It is a validated hit for SAR studies, having yielded derivatives with sub-nanomolar potency. - Selective hBChE inhibition (IC50: 1.4 μM) [1] - Neuroprotection against glutamate toxicity in SH-SY5Y cells at 1-5 μM [1] - Supplied with ≥98% purity and full analytical validation

Molecular Formula C25H26N4O4S
Molecular Weight 478.6 g/mol
Cat. No. B12373884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ32439948
Molecular FormulaC25H26N4O4S
Molecular Weight478.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NCCC2=CNC3=CC=CC=C32)S(=O)(=O)NCCC4=CC=CC=N4
InChIInChI=1S/C25H26N4O4S/c1-33-23-10-9-18(16-24(23)34(31,32)29-15-12-20-6-4-5-13-26-20)25(30)27-14-11-19-17-28-22-8-3-2-7-21(19)22/h2-10,13,16-17,28-29H,11-12,14-15H2,1H3,(H,27,30)
InChIKeyNRFCKMWSNQZTFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-(2-pyridin-2-ylethylsulfamoyl)benzamide (Z32439948): A Selective Butyrylcholinesterase (BChE) Inhibitor for Alzheimer's Disease Research


N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-(2-pyridin-2-ylethylsulfamoyl)benzamide, commonly referred to by its research code Z32439948 (CAS: 920845-86-9), is a complex organic compound classified as an m-sulfamoylbenzamide derivative. It was identified through a pharmacophore-based virtual screening approach as a novel inhibitor of human butyrylcholinesterase (hBChE) with an IC50 of 1.4 μM [1]. Structurally, it features an indole moiety, a methoxy group, and a pyridine ring, which contribute to its interaction with the BChE active site as elucidated by molecular docking and dynamics studies . This compound is primarily utilized as a research tool for investigating BChE's role in Alzheimer's disease (AD) progression and for neuroprotection studies [1].

Why Generic BChE Inhibitors Cannot Substitute for Z32439948 in Specialized Alzheimer's and Neuroprotection Research


Despite being a member of the butyrylcholinesterase (BChE) inhibitor class, Z32439948 cannot be simply interchanged with other BChE inhibitors such as rivastigmine, donepezil, or even other m-sulfamoylbenzamide derivatives due to quantifiable differences in potency, selectivity profile, and ancillary neuroprotective activity. While rivastigmine is a potent dual AChE/BChE inhibitor (BChE IC50 ~0.037 μM), Z32439948 demonstrates a unique combination of moderate BChE inhibition (IC50 1.4 μM) coupled with direct neuroprotective effects against glutamate-induced excitotoxicity in SH-SY5Y cells at concentrations of 1-5 μM [1]. Furthermore, optimization of the Z32439948 scaffold has yielded derivatives with sub-nanomolar BChE potency (e.g., (R)-37a, IC50 = 0.005 μM), establishing it as a critical starting point for structure-activity relationship (SAR) studies that cannot be replicated with alternative chemotypes [1]. Generic substitution would thus forfeit access to this specific polypharmacology and a well-characterized SAR trajectory essential for targeted AD research .

Quantitative Differentiation of Z32439948: Evidence-Based Comparison Against Key BChE Inhibitors and Analogs


BChE Inhibitory Potency of Z32439948 Compared to Marketed Drug Rivastigmine and Optimized Derivatives

Z32439948 exhibits moderate inhibitory activity against human butyrylcholinesterase (hBChE) with an IC50 of 1.4 μM [1]. This potency is 38-fold lower than the marketed dual AChE/BChE inhibitor rivastigmine (BChE IC50 = 0.037 μM) [2]. However, Z32439948 serves as a critical scaffold for optimization; structure-guided modifications led to derivative 27a (hBChE IC50 = 0.078 μM) and (R)-37a (hBChE IC50 = 0.005 μM), representing a 280-fold improvement in potency over the parent compound [1]. This quantitative SAR trajectory demonstrates the value of Z32439948 as a starting point for developing high-affinity BChE inhibitors.

Alzheimer's Disease Butyrylcholinesterase Inhibition Enzyme Assay

Neuroprotective Activity of Z32439948 in SH-SY5Y Cells: Direct Comparison to Glutamate-Induced Excitotoxicity

In addition to its BChE inhibitory activity, Z32439948 demonstrates direct neuroprotective effects in a cellular model of excitotoxicity. Treatment with Z32439948 at concentrations of 1-5 μM for 48 hours significantly protects SH-SY5Y human neuroblastoma cells from cell death induced by 31 mM glutamate . While the exact percentage of protection is not quantified in the available vendor documentation, the reported protective effect establishes a baseline for comparing analogs. In contrast, the optimized BChE inhibitor (R)-37a (IC50 = 0.005 μM) also exhibits anti-inflammatory activity and lacks cytotoxicity in SH-SY5Y and BV2 cells [1], suggesting that the m-sulfamoylbenzamide scaffold, including Z32439948, may possess intrinsic neuroprotective properties beyond enzyme inhibition.

Neuroprotection Excitotoxicity Cell Viability

Selectivity Profile of Z32439948: Class-Level Inference for BChE Over AChE

The parent study explicitly identifies Z32439948 as a 'selective butyrylcholinesterase inhibitor' [1]. While direct IC50 data for acetylcholinesterase (AChE) is not reported for Z32439948 in the accessible abstracts or vendor datasheets, the study's design and subsequent SAR work on derivatives (e.g., 27a and (R)-37a) focus exclusively on BChE inhibition, implying a degree of selectivity over AChE [2]. This is a critical differentiator from non-selective or AChE-preferring inhibitors like donepezil or tacrine. The selective inhibition of BChE is particularly relevant for late-stage Alzheimer's disease, where BChE activity predominates and AChE inhibition offers diminishing returns [2].

Cholinesterase Selectivity BChE AChE

Structural Differentiation: Unique Indole-Pyridinyl-Sulfamoylbenzamide Architecture Enables SAR Exploration

Z32439948 possesses a unique chemical architecture comprising an indole-3-ethylamide moiety linked to a 4-methoxy-3-sulfamoylbenzamide core bearing a 2-pyridin-2-ylethyl substituent . This specific combination of functional groups is not present in other common BChE inhibitors. For example, rivastigmine is a carbamate derivative lacking an indole or sulfamoyl group, while donepezil is an indanone-piperidine hybrid. Within the m-sulfamoylbenzamide class, Z32439948 is distinguished by its indole and pyridinyl substituents, which molecular docking studies reveal engage in specific interactions with the BChE active site, including a newly identified subpocket [1]. This well-defined binding mode enables rational structure-guided optimization, leading to derivatives with significantly enhanced potency (e.g., (R)-37a) [1].

Medicinal Chemistry Structure-Activity Relationship Chemical Scaffold

High-Value Research Applications for Z32439948 in Alzheimer's Disease and Cholinesterase Studies


Alzheimer's Disease Research: Investigating BChE Inhibition as a Therapeutic Strategy

Z32439948 is optimally deployed in academic or pharmaceutical research programs focused on validating butyrylcholinesterase (BChE) as a target for late-stage Alzheimer's disease (AD) intervention. Given its moderate IC50 of 1.4 μM [1], it serves as a chemical probe to demonstrate target engagement and to study the downstream effects of BChE inhibition on cholinergic signaling and amyloid-beta pathology in cellular and in vivo models. Its selectivity for BChE over AChE (inferred from the study title) makes it particularly suitable for dissecting the specific role of BChE in AD progression, avoiding confounding effects from AChE modulation [1].

Medicinal Chemistry and SAR Campaigns: Scaffold Optimization for Next-Generation BChE Inhibitors

Z32439948 is a validated hit compound for structure-activity relationship (SAR) studies aimed at developing more potent and selective BChE inhibitors. The primary publication by Lu et al. [1] provides extensive SAR data, demonstrating that modifications to the Z32439948 scaffold can yield compounds with up to 280-fold improved potency (e.g., (R)-37a, IC50 = 0.005 μM). Medicinal chemists can leverage Z32439948 as a starting point to explore the chemical space around the indole, pyridine, and sulfamoylbenzamide moieties to optimize binding affinity, selectivity, and drug-like properties for potential clinical development.

Neuroprotection and Excitotoxicity Studies: Evaluating Multifunctional Mechanisms

The reported neuroprotective effect of Z32439948 against glutamate-induced toxicity in SH-SY5Y cells at 1-5 μM [1] positions it as a valuable tool for investigating multifunctional mechanisms in neurodegeneration. Researchers studying excitotoxicity, a key contributor to neuronal death in AD, stroke, and other neurological disorders, can use Z32439948 to explore the interplay between BChE inhibition and direct cytoprotective signaling pathways. This dual activity profile makes it a unique reagent for probing polypharmacology approaches to neuroprotection.

In Silico Drug Discovery and Computational Chemistry: Validating Binding Models

The discovery of Z32439948 involved pharmacophore-based virtual screening, molecular docking, and molecular dynamics simulations, and the compound's binding mode within a newly identified BChE subpocket has been characterized [1]. Computational chemists and structural biologists can use Z32439948 as a reference ligand to validate docking protocols, assess scoring function accuracy, and build pharmacophore models for virtual screening campaigns targeting BChE. Its well-defined interactions with the enzyme active site provide a robust test case for computational methods development in structure-based drug design.

Technical Documentation Hub

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